

# Quantitative Profile of TTT-3002

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## Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

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Parameter	Value / Characteristic	Context / Comparison
FLT3/ITD Inhibition (IC <sub>50</sub> )	< 250 pM [1]	Most potent FLT3 inhibitor in preclinical studies [2].
LRRK2 Inhibition (IC <sub>50</sub> )	0.7 - 1.2 nM [3]	Sub-nanomolar potency against wild-type and mutant (R1441C, G2019S) LRRK2 [3].
Primary Targets	FLT3, LRRK2 [2] [3]	-
Key Resistance Mutations Overcome	FLT3/ITD with F691L, D835Y [2]	"Gatekeeper" F691L mutation causes resistance to other TKIs [2].
Plasma Protein Binding	Moderate (compared to other FLT3 TKIs) [4]	~9-fold shift in IC <sub>50</sub> in human plasma; much lower than lestaurtinib (>100-fold) [4].

## Experimental Protocols for Key Assays

The following methodologies are crucial for evaluating TTT-3002's activity, drawn from published research.

Assay Purpose	Detailed Protocol	Key Measurements
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| **In Vitro Kinase Inhibition** [3] | 1. Use recombinant LRRK2 protein (e.g., GST-tagged fragment 970-2527). 2. Incubate with TTT-3002 and specific peptide substrate **LRRKtide**. 3. Measure concentration-dependent inhibition of LRRK2-catalyzed phosphorylation. | Half-maximal inhibitory concentration (**IC<sub>50</sub>**) derived from inhibition curves. || **Cellular FLT3 Inhibition & Apoptosis** [2] [4] | 1. Culture FLT3-mutant cells (e.g., MOLM-14, Ba/F3). 2. Treat with TTT-3002 for 1-48 hours. 3. Analyze via **Western Blot** (FLT3 autophosphorylation, STAT5, AKT, ERK) or **Flow Cytometry** (Annexin V/7-AAD staining). | Inhibition of phosphorylation; induction of **apoptosis** (Annexin V+ cells). || **Plasma Protein Binding (Modified PIA)** [4] | 1. Treat FLT3/ITD cells with TTT-3002 in **50% human plasma** or physiological **Alpha-1-acid glycoprotein (AGP)**. 2. Compare to standard culture conditions (10% FBS). 3. Assess cytotoxicity after 48 hours (e.g., MTT assay). | Shift in **IC<sub>50</sub>** value indicates level of plasma protein binding and potential **in vivo activity reduction**. || **In Vivo Efficacy** [2] | 1. Transplant FLT3 TKI-resistant leukemia cells (e.g., Ba/F3-F691L/ITD) into mice. 2. Administer TTT-3002 orally (e.g., 6 mg/kg, twice daily). 3. Monitor tumor burden via **bioluminescence imaging**. | Reduction in tumor burden and improvement in survival. |

## Mechanism of Action and Resistance

TTT-3002 is classified as a **Type I tyrosine kinase inhibitor**, binding to the active conformation of the kinase's ATP-binding pocket [2] [5]. This allows it to target both FLT3-ITD and activation loop point mutations (like D835Y) that confer resistance to Type II inhibitors [2] [6]. A key feature of TTT-3002 is its picomolar potency and ability to overcome the **F691L "gatekeeper" mutation**, a common resistance mechanism to other FLT3 inhibitors such as quizartinib and crenolanib [2].

The experimental workflow for evaluating TTT-3002's activity, from in vitro assays to in vivo models, can be visualized as follows:



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*Experimental workflow for TTT-3002 evaluation*

## Clinical and Preclinical Context

While TTT-3002 has not advanced to late-stage clinical trials, its profile positions it as a potential strategy to overcome limitations of other FLT3 inhibitors.

- **Compared to Other FLT3 Inhibitors:** TTT-3002 maintains activity against a broader spectrum of resistance mutations (F691L, D835Y) compared to quizartinib (inactive against D835) and crenolanib (inactive against F691L) [2] [7].
- **Overcoming Plasma Protein Binding:** A major challenge for some TKIs is inhibition by human plasma proteins, which reduces their effective concentration [4]. TTT-3002 shows only a moderate shift in potency in human plasma, suggesting this may be less of a liability [4].

## Conclusion

In summary, TTT-3002 is a compelling multi-targeted investigational agent with a well-defined mechanism of action. Its high potency, ability to overcome key resistance mutations, and favorable profile regarding plasma protein binding make it a notable candidate in preclinical research for oncology and neurodegenerative diseases.

> Please note that the information presented here is derived from preclinical studies. As an investigational compound, clinical efficacy and safety data for TTT-3002 in humans is not available. For the most current research, consulting specialized scientific databases is recommended.

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## References

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